

Introduction to 3-(Chloromethyl)piperidine hydrochloride

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Compound of Interest

Compound Name:	3-(Chloromethyl)piperidine hydrochloride
CAS No.:	3947-52-2
Cat. No.:	B1509368

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The piperidine ring is a ubiquitous scaffold found in numerous natural products and pharmaceuticals, making it one of the most important heterocyclic systems in drug discovery.^[1] Its derivatives are integral to the structure of drugs across various therapeutic areas, including neurology, oncology, and infectious diseases.^{[1][2]} **3-(Chloromethyl)piperidine hydrochloride** serves as a highly valuable and versatile intermediate in this field.^[2]

As a bifunctional molecule, it features a saturated piperidine ring, which can influence solubility and basicity, and a reactive chloromethyl group. This electrophilic chloromethyl handle is primed for nucleophilic substitution reactions, allowing for the facile attachment of a wide array of functional groups and the construction of complex molecular architectures.^[3] Supplied as a stable hydrochloride salt, the compound exhibits improved handling characteristics compared to its freebase form. This guide offers a senior application scientist's perspective on the synthesis, analysis, and strategic application of this key building block.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

- CAS Number: 3947-52-2[4][5][6]
- IUPAC Name: 3-(chloromethyl)piperidine;hydrochloride
- Synonyms: 3-Chloromethyl-piperidine hydrochloride, 3-(Chloromethyl)piperidine HCl[4]

The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ Cl ₂ N	[4][5]
Molecular Weight	170.08 g/mol	[4]
Appearance	White to off-white solid/powder	
Melting Point	137-143 °C	[7]
Solubility	Soluble in water	[8]
InChI Key	IOFKRVJEAOUXPG-UHFFFAOYSA-N	[4]

Synthesis and Mechanistic Considerations

The synthesis of **3-(Chloromethyl)piperidine hydrochloride** is typically achieved from a more readily available precursor, 3-pyridinemethanol (also known as 3-pyridyl carbinol). The process involves two key transformations: the reduction of the aromatic pyridine ring to a saturated piperidine ring, followed by the chlorination of the hydroxymethyl group. A common and effective method for the chlorination step involves the use of thionyl chloride (SOCl₂).^[9]

Causality in Experimental Design

The choice of a two-stage process (reduction then chlorination) is deliberate. Attempting to chlorinate 3-pyridinemethanol first to get 3-(chloromethyl)pyridine and then reducing the pyridine ring can be problematic, as the conditions required for catalytic hydrogenation can

sometimes lead to hydrodechlorination (loss of the chlorine atom). Therefore, creating the stable piperidine ring first is often a more robust strategy.

Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides.[9] The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle. The use of an inert solvent like toluene prevents unwanted side reactions and helps control the reaction temperature.[9]

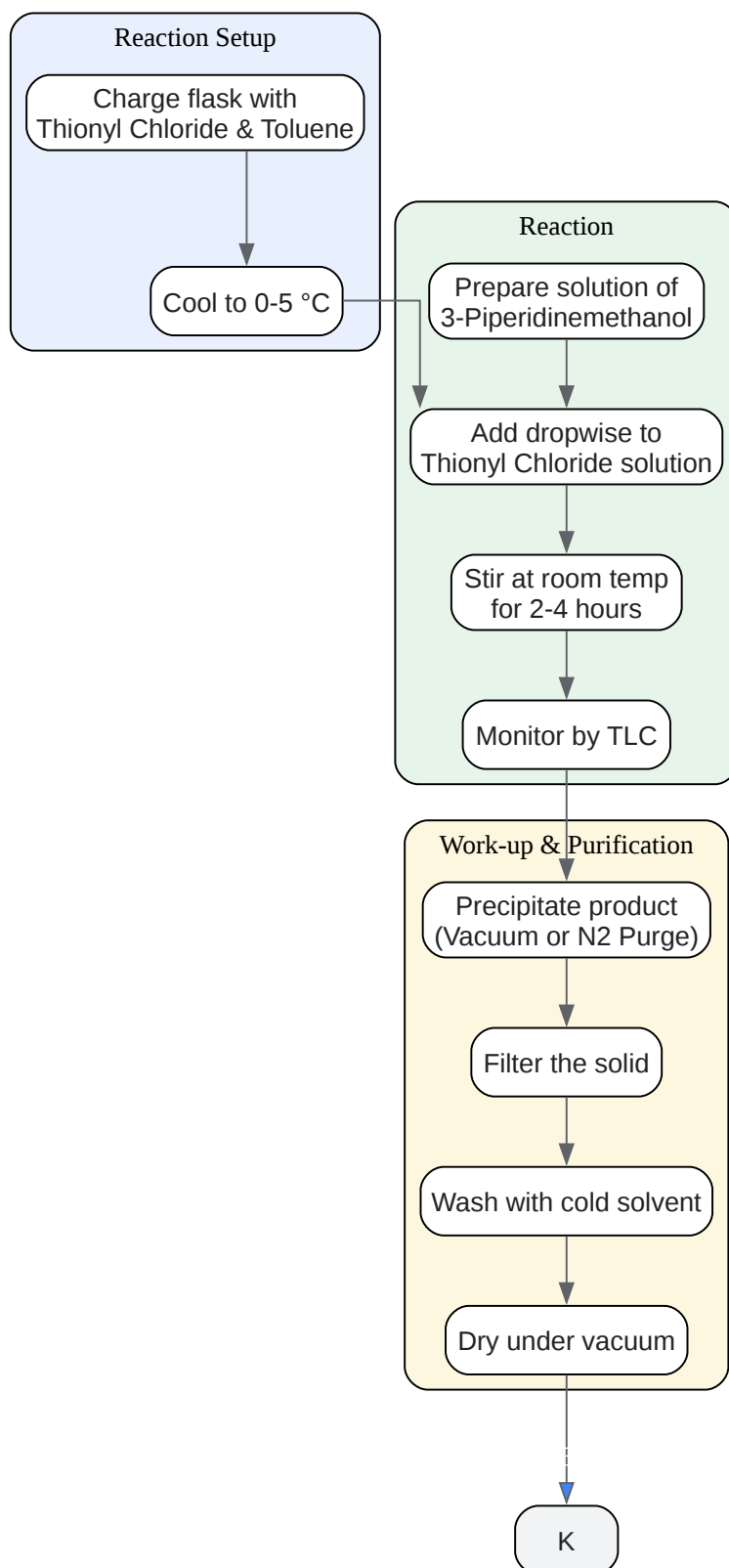
Generalized Synthetic Protocol

The following is a representative, step-by-step methodology for the synthesis starting from 3-piperidinemethanol.

- **Reaction Setup:** To a stirred solution of thionyl chloride (1.1-1.3 molar equivalents) in an inert organic solvent (e.g., toluene) in a three-necked flask equipped with a dropping funnel and a reflux condenser (with a gas outlet to a scrubber), cool the mixture to 0-5 °C using an ice bath.
- **Substrate Addition:** Dissolve 3-piperidinemethanol (1.0 molar equivalent) in the same inert solvent and add it to the dropping funnel. Add the 3-piperidinemethanol solution dropwise to the stirred thionyl chloride solution, maintaining the reaction temperature below 10 °C.
 - **Rationale:** Slow, subsurface addition is crucial to control the exotherm and prevent the formation of impurities.[9]
- **Reaction Progression:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, the product, **3-(Chloromethyl)piperidine hydrochloride**, often precipitates from the reaction mixture. The precipitation can be further encouraged by applying a vacuum or purging with nitrogen to remove dissolved HCl and SO₂. [9]
- **Purification:** Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any residual impurities.

- Drying: Dry the purified white solid under vacuum to obtain the final product.

Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of 3-(Chloromethyl)piperidine HCl.

Analytical Characterization Protocols

To ensure the identity, structure, and purity of the synthesized compound, a suite of spectroscopic and chromatographic techniques must be employed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the carbon-hydrogen framework of the molecule.
- Protocol:
 - Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Expected ¹H NMR Features: Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range) and a characteristic signal for the chloromethyl (-CH₂Cl) protons, which would be expected further downfield (approx. 3.6-4.0 ppm) due to the electron-withdrawing effect of the chlorine atom.
 - Expected ¹³C NMR Features: Signals for the distinct carbons of the piperidine ring and a downfield signal for the chloromethyl carbon.

Infrared (IR) Spectroscopy

- Objective: To identify key functional groups.
- Protocol:
 - Place a small amount of the solid sample directly on the crystal of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the spectrum, typically from 4000-400 cm⁻¹.

- Expected Features: Look for C-H stretching vibrations (aliphatic) around 2850-3000 cm^{-1} , N-H stretching from the protonated amine (as a broad band around 2400-2800 cm^{-1}), and a C-Cl stretching vibration in the 600-800 cm^{-1} region.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the freebase form of the compound.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
 - Analyze using Electrospray Ionization (ESI) in positive ion mode.
 - Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of the freebase ($\text{C}_6\text{H}_{12}\text{ClN}$), which would have an m/z value of approximately 134.08. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) should be observable.

Applications in Drug Development and Medicinal Chemistry

The primary utility of **3-(Chloromethyl)piperidine hydrochloride** in drug development is its function as a versatile electrophilic building block.[3] The chloromethyl group is an excellent leaving group in $\text{S}_\text{n}2$ reactions, allowing medicinal chemists to introduce the 3-methylpiperidine moiety into a target molecule by reacting it with a wide range of nucleophiles.[3]

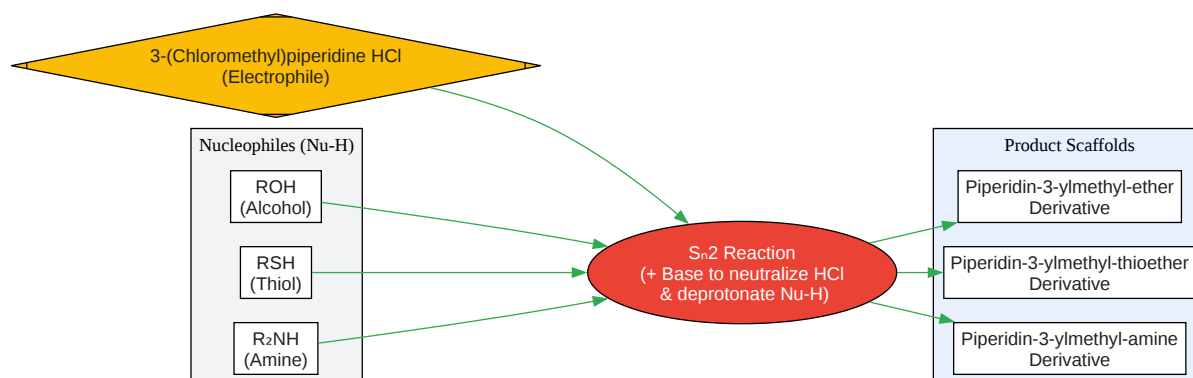
Common nucleophiles include:

- Amines (Primary and Secondary): To form 3-(aminomethyl)piperidine derivatives.
- Thiols: To create 3-(thiomethyl)piperidine linkages.
- Alcohols and Phenols: To synthesize ether-linked derivatives.

This reactivity is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in optimizing a lead compound's efficacy and

safety profile.[10]

Application Workflow Diagram



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Caption: Nucleophilic substitution (S_n2) applications of the title compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount.

- Hazard Identification: **3-(Chloromethyl)piperidine hydrochloride** is classified as a corrosive substance that can cause severe skin burns and eye damage.[11] It is also harmful if swallowed.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[4][12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

- Handling: Avoid creating dust.[12] Use non-sparking tools.[4] Prevent contact with skin and eyes.[4] After handling, wash hands and any exposed skin thoroughly.[11][12]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][12] The compound is hygroscopic (absorbs moisture from the air), so it is recommended to store it under an inert gas atmosphere. Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[8][11]
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8][11]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11]

Conclusion

3-(Chloromethyl)piperidine hydrochloride, identified by CAS number 3947-52-2, is a cornerstone building block for pharmaceutical research and development. Its well-defined physicochemical properties, robust synthetic routes, and, most importantly, the S_N2 reactivity of its chloromethyl group make it an indispensable tool for medicinal chemists. By enabling the systematic modification of lead compounds, it plays a vital role in the journey of drug discovery. Adherence to strict analytical characterization and safety protocols is essential for its effective and safe utilization in the laboratory.

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